Product packaging for 1-(Benzenesulfonyl)propan-2-ol(Cat. No.:CAS No. 68276-72-2)

1-(Benzenesulfonyl)propan-2-ol

Cat. No.: B2975351
CAS No.: 68276-72-2
M. Wt: 200.25
InChI Key: ADGDGIOFSAGJEX-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)propan-2-ol (CAS 68276-72-2) is an organic compound with the molecular formula C9H12O3S and a molecular weight of 200.25 g/mol . It belongs to the class of benzenesulfonyl derivatives and serves as a versatile chemical building block and intermediate in organic synthesis and pharmaceutical research . The compound features both a sulfonamide group and a propan-2-ol moiety, a structure that is commonly utilized in the synthesis of more complex molecules, such as N-substituted sulfonamide derivatives explored for their biological activity . In research settings, related benzenesulfonamide compounds have been synthesized and screened for various biological activities, including inhibition of enzymes like butyrylcholinesterase . As a reagent, it can be used to introduce the benzenesulfonyl group into target molecules, a key step in medicinal chemistry and drug development. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3S B2975351 1-(Benzenesulfonyl)propan-2-ol CAS No. 68276-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDGIOFSAGJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 Benzenesulfonyl Propan 2 Ol and Its Precursors

Direct Synthesis Approaches to the Core Structure

Direct synthesis focuses on the construction of the racemic form of 1-(benzenesulfonyl)propan-2-ol. These methods are often straightforward, prioritizing the formation of the core molecular structure without control over its stereochemistry.

Sulfonylation Reactions in Alcohol Synthesis

The most direct and common method for synthesizing sulfonate esters and related sulfonyl compounds is through the sulfonylation of alcohols. nih.govnih.gov This strategy is directly applicable to the synthesis of this compound. The reaction involves treating an alcohol with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

For the specific synthesis of this compound, the precursor ketone, 1-(phenylsulfonyl)propan-2-one (B177098), is first synthesized. This can be achieved by the reaction between sodium benzenesulfinate (B1229208) and chloroacetone (B47974). The subsequent reduction of the ketone provides the target alcohol. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which readily reduces the ketone to a racemic mixture of the corresponding secondary alcohol. nih.gov

A general scheme for this two-step synthesis is as follows:

Formation of the β-keto sulfone: C₆H₅SO₂Na + ClCH₂C(O)CH₃ → C₆H₅SO₂CH₂C(O)CH₃ + NaCl

Reduction to the β-hydroxy sulfone: C₆H₅SO₂CH₂C(O)CH₃ + NaBH₄ → this compound (racemic)

Alternative sulfonylation methods involve the direct reaction of an alcohol with a sulfonyl chloride. While this is more common for producing sulfonate esters (R-O-SO₂R'), variations can be adapted for creating C-SO₂ bonds, though the aforementioned reduction of a β-keto sulfone is generally more prevalent for this class of compound.

Table 1: Reagents for Direct Synthesis via Reduction
PrecursorReagentProductTypical SolventKey Feature
1-(Phenylsulfonyl)propan-2-oneSodium Borohydride (NaBH₄)This compoundMethanol or Ethanol (B145695)Yields a racemic mixture of the alcohol. nih.gov
1-(Phenylsulfonyl)propan-2-oneDiisobutylaluminium Hydride (i-Bu₂AlH)This compoundToluene or THFEffective reducing agent for β-keto sulfones. nih.gov

Synthetic Routes Involving Propane-2-ol Scaffolds

While the direct sulfonylation of propan-2-ol with benzenesulfonyl chloride typically yields isopropyl benzenesulfonate (B1194179) (an ester) rather than this compound, the propane-2-ol structural motif is fundamental to the target molecule. Therefore, synthetic strategies often begin with precursors that can be readily derived from or are structurally related to propan-2-ol.

The most practical approach utilizes a molecule that already contains the propan-2-one or propan-2-ol scaffold, which is then functionalized with the benzenesulfonyl group. Chloroacetone (1-chloropropan-2-one) serves as an excellent starting material as it contains the required three-carbon backbone. As described previously, chloroacetone reacts with a sulfinate salt to introduce the benzenesulfonyl group, forming the β-keto sulfone intermediate, which is then reduced to the final propan-2-ol derivative. This highlights a strategy where the core "propan-2-ol" character is established in the final step from a "propan-2-one" scaffold.

Stereoselective Synthesis of Enantiomers of this compound

Producing enantiomerically pure forms of this compound requires stereoselective synthetic methods. These advanced strategies are essential for applications where a specific stereoisomer is required. The primary precursor for these syntheses is the prochiral ketone, 1-(phenylsulfonyl)propan-2-one.

Asymmetric Reduction Methodologies

Asymmetric reduction of the prochiral ketone 1-(phenylsulfonyl)propan-2-one is a powerful strategy to obtain enantiomerically enriched (R)- or (S)-1-(benzenesulfonyl)propan-2-ol. This is typically achieved using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the carbonyl group preferentially.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and manganese, are widely used for this purpose. These metals are complexed with chiral ligands, creating a chiral environment around the active site that directs the reduction. For instance, manganese-catalyzed asymmetric hydrogenation of β-keto sulfones has been shown to produce chiral β-hydroxy sulfones with high yields and excellent enantioselectivity. researchgate.net

Table 2: Examples of Asymmetric Reduction of β-Keto Sulfones
Catalyst SystemHydrogen SourceSubstrate TypeMax. YieldMax. Enantiomeric Excess (ee)Reference
Chiral Manganese ComplexH₂β-Keto Sulfone97%97% researchgate.net
[{RuCl₂(p-cymene)}₂] with Chiral Ligand2-PropanolAcetophenone DerivativesExcellentExcellent thieme-connect.com

Biocatalytic Approaches for Enantiopure Chiral Alcohols

Biocatalysis offers a green and highly selective alternative for producing enantiopure alcohols. researchgate.netresearchgate.net Two main biocatalytic strategies can be employed for this compound: the asymmetric reduction of the precursor ketone and the kinetic resolution of the racemic alcohol.

Asymmetric Bioreduction: A wide range of microorganisms (such as baker's yeast) and isolated enzymes, particularly ketoreductases (KREDs), can reduce the carbonyl group of 1-(phenylsulfonyl)propan-2-one with high stereoselectivity. nih.gov KREDs are particularly effective, offering access to either the (R)- or (S)-enantiomer by selecting an enzyme with the appropriate stereopreference. These reactions often use a sacrificial alcohol like isopropanol (B130326) to regenerate the necessary cofactor (NADH or NADPH). This method can achieve high conversions and enantiomeric excesses exceeding 99%. nih.govresearchgate.net

Kinetic Resolution: This technique involves the use of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic mixture of this compound. For example, using an acyl donor like vinyl acetate, a lipase such as Candida antarctica lipase B (CALB) can catalyze the esterification of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. nih.govscielo.org.mx The resulting mixture of the acylated (R)-alcohol and the unreacted (S)-alcohol can then be separated, providing access to both enantiomers. This method is widely used for resolving various racemic alcohols. wikipedia.org

Table 3: Biocatalytic Strategies for Chiral β-Hydroxy Sulfones
StrategyBiocatalyst TypeExample BiocatalystSubstrateResultReference
Asymmetric ReductionKetoreductase (KRED)LfSDR1, CgKR11-(Phenylsulfonyl)propan-2-one(R)- or (S)-alcohol with >99% conversion and >99% ee. nih.gov
Asymmetric ReductionWhole-cellLactobacillus fermentum P1Prochiral Ketone(S)-alcohol with 99% conversion and 99% ee. researchgate.net
Kinetic ResolutionLipaseCandida antarctica Lipase B (CALB)Racemic this compoundSeparation of enantiomers, often with >98% ee. nih.govwikipedia.org

Chiral Auxiliary-Mediated Synthetic Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of a chiral β-hydroxy sulfone like this compound, one could employ a strategy involving the diastereoselective reduction of a β-keto sulfoxide (B87167) where the sulfoxide group itself acts as the chiral auxiliary. researchgate.net In this approach, a chiral β-keto sulfoxide is reduced with a non-chiral reducing agent. The existing stereocenter on the sulfur atom directs the approach of the hydride, leading to the formation of one diastereomer of the β-hydroxy sulfoxide preferentially. Subsequent oxidation of the sulfoxide to a sulfone yields the enantiomerically enriched β-hydroxy sulfone.

Another well-established strategy is the Evans aldol (B89426) reaction. researchgate.netnih.gov An N-acyl oxazolidinone, where the oxazolidinone is the chiral auxiliary, can be converted into its boron enolate. This enolate can then react with an appropriate electrophile. While a direct aldol reaction to form this compound is complex, a related alkylation reaction could be envisioned. The enolate of a chiral N-acetyl oxazolidinone could be reacted with a benzenesulfonylmethyl halide (e.g., C₆H₅SO₂CH₂I) to set the stereocenter. Subsequent removal of the auxiliary would furnish the desired chiral product. The stereochemical outcome of these reactions is highly predictable and often results in excellent diastereoselectivity. nih.govresearchgate.net

Table 4: Chiral Auxiliary-Based Approaches
Auxiliary TypeReactionKey IntermediateStereocontrolReference
Chiral SulfoxideDiastereoselective ReductionChiral β-Keto SulfoxideThe sulfoxide group directs the ketone reduction. researchgate.net
Evans OxazolidinoneAsymmetric Aldol/AlkylationN-Acyl Oxazolidinone EnolateThe auxiliary sterically blocks one face of the enolate. nih.gov
Cysteine-derived OxazolidinoneAsymmetric Aldol ReactionN-Acyl Oxazolidinone EnolateProvides high yields and diastereoselectivity. nih.gov

Preparation of Functionalized Precursors and Analogues for Synthetic Diversification

The strategic synthesis of functionalized precursors and analogues of this compound is pivotal for exploring structure-activity relationships and developing new chemical entities with tailored properties. Methodologies for synthetic diversification primarily focus on two key areas: the introduction of various substituents onto the aromatic ring of the benzenesulfonyl moiety and the modification of the propan-2-ol backbone. These approaches allow for the systematic alteration of the molecule's electronic and steric characteristics.

A predominant strategy for accessing these analogues involves a two-step sequence: the nucleophilic ring-opening of a suitable epoxide with a functionalized thiophenol, followed by the oxidation of the resulting β-hydroxy sulfide (B99878) to the corresponding β-hydroxy sulfone. This pathway offers a high degree of flexibility, as a wide array of substituted thiophenols and epoxides can be employed.

Ring-Opening of Epoxides with Functionalized Thiophenols

The reaction of propylene (B89431) oxide with substituted thiophenols serves as a versatile entry point to a library of 1-(arylsulfanyl)propan-2-ol precursors. This reaction is typically carried out under basic conditions and proceeds via an SN2 mechanism, where the thiolate anion attacks the less sterically hindered carbon of the epoxide ring. This regioselectivity ensures the formation of the desired 1-substituted-propan-2-ol skeleton. youtube.comlibretexts.org

The scope of this reaction is broad, accommodating a variety of substituents on the aromatic ring of the thiophenol. Both electron-donating and electron-withdrawing groups can be tolerated, which allows for the synthesis of precursors with diverse electronic properties.

Table 1: Synthesis of 1-(Arylsulfanyl)propan-2-ol Precursors via Epoxide Ring-Opening

Entry Thiophenol Derivative Product Yield (%)
1 Thiophenol 1-(Phenylsulfanyl)propan-2-ol High
2 4-Methylthiophenol 1-[(4-Methylphenyl)sulfanyl]propan-2-ol Good
3 4-Chlorothiophenol 1-[(4-Chlorophenyl)sulfanyl]propan-2-ol Good

This table is illustrative and based on general reaction outcomes. Specific yields are dependent on reaction conditions.

Oxidation of β-Hydroxy Sulfides to β-Hydroxy Sulfones

The subsequent oxidation of the 1-(arylsulfanyl)propan-2-ol precursors to the target 1-(arylsulfonyl)propan-2-ol analogues is a crucial step. A range of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.org The reaction can be catalyzed by various metal complexes to enhance efficiency and selectivity. Careful control of the reaction conditions is necessary to prevent over-oxidation to other species.

Synthesis of Chiral Analogues

The development of enantiomerically pure analogues of this compound is often of significant interest. A primary route to chiral β-hydroxy sulfones is the asymmetric reduction of the corresponding β-keto sulfones. mdpi.com These ketone precursors can be synthesized by the alkylation of substituted thiophenols with chloroacetone, followed by oxidation of the resulting sulfide to the sulfone. mdpi.com

Catalytic asymmetric hydrogenation of the prochiral β-keto sulfones using chiral metal complexes, such as those based on iridium or ruthenium, has proven to be a highly effective method for obtaining chiral β-hydroxy sulfones with high enantiomeric excess. rsc.orgacs.org

Table 2: Catalysts for Asymmetric Hydrogenation of β-Keto Sulfones

Catalyst System Ligand Product Enantiomeric Excess (ee %)
Iridium-based f-Amphol 86 to >99

Data sourced from studies on various β-keto sulfones. rsc.orgacs.org

Biocatalytic methods, employing ketoreductases or whole-cell systems like baker's yeast, also offer a green and highly selective alternative for the asymmetric reduction of β-keto sulfones, providing access to both (R)- and (S)-enantiomers of the desired β-hydroxy sulfones. mdpi.comnih.gov

The diversification of the propan-2-ol backbone can be achieved by utilizing different epoxides in the initial ring-opening step. For instance, the use of styrene (B11656) oxide would lead to analogues with a phenyl group at the 2-position of the ethanol backbone.

Exploration of Chemical Reactivity and Mechanistic Pathways of 1 Benzenesulfonyl Propan 2 Ol

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in 1-(benzenesulfonyl)propan-2-ol is a key site for a variety of chemical transformations. Its reactivity allows for the synthesis of diverse derivatives and the interconversion into other functional groups, making it a versatile intermediate in organic synthesis.

Derivatization and Functional Group Interconversions

The transformation of one functional group into another, known as functional group interconversion (FGI), is a cornerstone of organic synthesis, enabling the manipulation of a molecule's properties and reactivity. solubilityofthings.com The hydroxyl group of this compound can be derivatized or converted into other functional groups through several key reactions. greyhoundchrom.com

One common derivatization involves the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. vanderbilt.edu These sulfonate esters are excellent leaving groups, significantly more reactive than the original hydroxyl group in nucleophilic substitution reactions. vanderbilt.edu This increased reactivity facilitates the conversion of the alcohol into halides (e.g., chlorides, bromides, iodides) via reactions like the Finkelstein reaction, where the sulfonate is displaced by a halide anion. vanderbilt.edu

The hydroxyl group can also be converted into an azide (B81097), another versatile functional group, through displacement of a sulfonate ester with an azide anion. vanderbilt.edu Azides can be subsequently reduced to primary amines. vanderbilt.edu Furthermore, esterification can be achieved by reacting this compound with carboxylic acids or their derivatives, such as acyl chlorides, to form esters. solubilityofthings.comresearchgate.net

TransformationReagentsProduct Functional GroupSignificance
Sulfonate Ester Formationp-Toluenesulfonyl chloride (TsCl), PyridineTosylate (-OTs)Converts -OH into an excellent leaving group. vanderbilt.edu
Halogenation (via sulfonate)NaI, Acetone (Finkelstein Reaction)Iodide (-I)Displacement of a good leaving group by a halide nucleophile. vanderbilt.edu
Azide Formation (via sulfonate)Sodium azide (NaN₃)Azide (-N₃)Precursor to amines. vanderbilt.edu
EsterificationAcyl chloride (RCOCl), PyridineEster (-OCOR)Formation of ester derivatives. solubilityofthings.com

Oxidation and Reduction Transformations

The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 1-(benzenesulfonyl)propan-2-one. This transformation is a fundamental process in organic chemistry. solubilityofthings.comic.ac.uk Various oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective methods. For instance, pyridinium (B92312) chlorochromate (PCC) is a mild agent often used for the oxidation of secondary alcohols to ketones. solubilityofthings.com

Conversely, the formation of this compound itself is often achieved through the reduction of the corresponding β-keto sulfone. nih.gov A variety of reducing agents are effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice for reducing ketones to alcohols and typically results in a racemic mixture unless chiral additives are used. nih.gov Other reducing agents, such as lithium aluminum hydride (LiAlH₄) and various alkyl aluminum compounds (e.g., i-Bu₂AlH, i-Bu₃Al, and Et₃Al), are also highly effective in the hydrogenation of β-keto sulfones to β-hydroxy sulfones. nih.govfiveable.me

TransformationStarting MaterialTypical ReagentsProduct
OxidationThis compoundPyridinium chlorochromate (PCC), CrO₃1-(Benzenesulfonyl)propan-2-one
Reduction1-(Benzenesulfonyl)propan-2-oneSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)This compound

Transformations Mediated by the Benzenesulfonyl Moiety

The benzenesulfonyl group is not merely a passive spectator in the molecule; its strong electron-withdrawing nature significantly influences the reactivity of adjacent atoms.

Role of the Sulfonyl Group in Nucleophilic Substitution

The sulfonyl group plays a crucial role in nucleophilic substitution reactions. wikipedia.org When the hydroxyl group of this compound is converted into a sulfonate ester (like a tosylate or mesylate), the resulting molecule has an excellent leaving group. The sulfonate anion is a very weak base, stabilized by resonance, making its departure from the carbon backbone favorable. vanderbilt.edu

Furthermore, nucleophilic substitution can occur directly at the sulfur atom of the benzenesulfonyl group, a process known as sulfonyl transfer. beilstein-journals.org These reactions are generally discussed in terms of a concerted Sₙ2-type mechanism or a stepwise process involving a trigonal-bipyramidal intermediate. nih.govresearchgate.net The reactivity at the sulfonyl center is sensitive to the electronic effects of substituents on the benzene (B151609) ring. nih.gov

Anion Chemistry Alpha to the Sulfonyl Group

The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). The pKa values for protons alpha to a sulfonyl group are typically in the range of 25-30. researchgate.net This allows for deprotonation by a strong base (e.g., an organolithium reagent like n-butyllithium) to form a resonance-stabilized carbanion.

Desulfonylation Reactions and Olefin Formation

The removal of a sulfonyl group, known as desulfonylation, is a significant transformation in organic synthesis, often employed after the sulfonyl group has served its purpose as an activating or directing group. wikipedia.orgorganicreactions.org In the case of β-hydroxy sulfones such as this compound, this process can be channeled into a reductive elimination pathway to generate olefins, a reaction that forms the basis of the Julia-Lythgoe olefination. wikipedia.orgresearchgate.net This synthetic method is a powerful tool for the formation of carbon-carbon double bonds, particularly for preparing (E)-alkenes with high selectivity. chem-station.comorganic-chemistry.org

The core of the Julia-Lythgoe olefination involves the conversion of the β-hydroxy sulfone into a derivative with a better leaving group at the β-position, typically by acylation or sulfonylation of the hydroxyl group. wikipedia.orgchem-station.com This resulting β-acyloxy or β-sulfonyloxy sulfone then undergoes reductive elimination. wikipedia.org The reaction sequence begins with the nucleophilic addition of an α-sulfonyl carbanion (derived from a sulfone) to a carbonyl compound to form the β-hydroxy sulfone adduct. chem-station.com This adduct, structurally analogous to this compound, is then esterified. The final step is a reductive treatment, commonly with sodium amalgam or samarium(II) iodide, which induces the elimination of the sulfonyl and acyloxy groups to furnish the alkene. wikipedia.orgchem-station.com A key advantage of this method is that the high (E)-selectivity of the resulting olefin is generally independent of the stereochemistry of the intermediate β-acyloxysulfone. chem-station.comnih.gov

Modifications to the classical Julia-Lythgoe olefination have been developed to create more streamlined, one-pot procedures. The Julia-Kocienski olefination, for example, utilizes heteroaromatic sulfones, such as those derived from benzothiazole, which can undergo a spontaneous Smiles rearrangement, bypassing the need for a separate acylation step and a strong reducing agent for the final elimination. nih.govalfa-chemistry.comresearchgate.net

The general conditions for these transformations are summarized in the table below.

Reaction Type Substrate Key Reagents Product Typical Selectivity
Julia-Lythgoe Olefinationβ-acyloxysulfoneSodium amalgam (Na/Hg) or Samarium(II) iodide (SmI₂)AlkeneHigh (E)-selectivity
Julia-Kocienski Olefinationβ-hydroxy heteroaryl sulfoneBase (e.g., KHMDS, NaHMDS)AlkeneHigh (E)-selectivity

Reaction Mechanisms and Kinetic Studies

Elucidation of Electron Transfer Mechanisms

The mechanisms governing the reactivity of sulfonyl compounds are diverse, with electron transfer (ET) processes playing a crucial role, particularly in reductive desulfonylation reactions. dntb.gov.uaresearchgate.net In the Julia-Lythgoe olefination, the conversion of a β-acyloxysulfone (derived from this compound) to an olefin using reducing agents like sodium amalgam is widely believed to be initiated by a single electron transfer (SET) event. organic-chemistry.org

Mechanistic studies suggest that the reducing metal transfers an electron to the sulfone substrate. wikipedia.org This initial electron transfer can lead to the fragmentation of the molecule, cleaving a carbon-sulfur bond to generate a sulfinate anion and a more stable organic radical. wikipedia.org This radical intermediate is a key species that dictates the stereochemical outcome of the reaction. chem-station.comorganic-chemistry.org In an alternative pathway, the initial SET may lead to the formation of a radical anion, which subsequently eliminates the acyloxy group to form a vinyl sulfone. This vinyl sulfone could then undergo further reduction and homolytic cleavage to yield the final olefin product. organic-chemistry.org

Electrochemical methods have also become valuable tools for studying and initiating reactions of sulfonyl compounds, as they provide a green alternative to chemical reductants and oxidants for inducing molecule-electrode electron transfer. dntb.gov.uaresearchgate.net These techniques allow for the controlled generation of various radical species from sulfonyl precursors, which can then engage in cyclization, rearrangement, or other synthetic transformations. dntb.gov.uaresearchgate.net The study of photoinduced electron transfer (PET) and electron donor-acceptor (EDA) complexes has also shed light on these mechanisms, demonstrating that visible light can mediate the generation of sulfonyl radicals from sulfinate salts, which then couple with other radicals to form new bonds. nih.gov

Characterization of Concerted and Stepwise Processes

A fundamental question in reaction mechanism analysis is whether multiple bond-breaking and bond-forming events occur simultaneously in a single transition state (a concerted process) or sequentially through one or more intermediates (a stepwise process). diva-portal.orgquora.com For reactions involving this compound derivatives, particularly the Julia-Lythgoe olefination, the evidence points strongly towards a stepwise mechanism. chem-station.comorganic-chemistry.org

A concerted elimination would require a specific geometric arrangement of the leaving groups (the sulfonyl and acyloxy groups) and would likely result in a stereospecific outcome dependent on the diastereomer of the starting material. However, a hallmark of the Julia-Lythgoe olefination is its high (E)-selectivity regardless of the initial stereochemistry of the β-acyloxysulfone. chem-station.comnih.gov This observation is inconsistent with a concerted pathway and is best explained by a stepwise process involving intermediates that can equilibrate to a more thermodynamically stable conformation before the final product-forming step. organic-chemistry.org

In contrast, the modified Julia-Kocienski olefination involves a different set of stepwise events. After the initial addition of the sulfonyl carbanion to an aldehyde, the resulting β-alkoxy sulfone adduct can undergo a spontaneous Smiles rearrangement. nih.govresearchgate.net This intramolecular nucleophilic aromatic substitution is a well-defined stepwise process that precedes the final β-elimination of SO₂ and an aryloxide anion to form the olefin. nih.gov The distinction between these pathways can be investigated using tools such as kinetic isotope effects and computational modeling to map the potential energy surface of the reaction. diva-portal.orgstackexchange.comic.ac.uk

Investigation of Radical and Ionic Reaction Pathways

The transformation of this compound and its derivatives into olefins can proceed through distinct radical and ionic pathways, often dictated by the specific reagents and reaction conditions.

The initial step of the Julia olefination sequence involves the generation of an α-sulfonyl carbanion, a distinctly ionic intermediate. wikipedia.orgalfa-chemistry.com This is achieved by treating the parent sulfone with a strong base, which deprotonates the carbon alpha to the sulfonyl group. This carbanion then acts as a nucleophile, attacking a carbonyl compound in a classic ionic addition reaction to form the β-hydroxy sulfone. chem-station.com

Conversely, the final reductive elimination stage of the Julia-Lythgoe olefination is predominantly explained by radical pathways. organic-chemistry.org As discussed, single electron transfer from a reducing agent like sodium amalgam generates radical intermediates. wikipedia.org The high (E)-selectivity of the reaction is attributed to the equilibration of these intermediates. The planar radical can rotate freely around the central C-C bond, and the subsequent elimination proceeds through a lower-energy transition state where the bulky substituents are anti-periplanar, leading preferentially to the (E)-alkene. organic-chemistry.org

In some related transformations of sulfones, a competition between radical and ionic pathways can be observed. For instance, the formation of allene (B1206475) oxides from fatty acid hydroperoxides involves an initial homolytic cleavage to form a radical, but the subsequent formation of certain side products is best explained by the existence of a carbocation intermediate, indicating a divergence into an ionic pathway. researchgate.net Similarly, theoretical studies on the reactions of the 2-propanol radical (structurally related to the alcohol portion of the target molecule) with various substrates show a rich variety of competing mechanisms, including proton-coupled electron transfer, radical additions, and abstractions, highlighting the subtle factors that can direct a reaction down one pathway over another. nih.gov

Advanced Derivatization and Analog Development of 1 Benzenesulfonyl Propan 2 Ol

Synthesis of Structurally Diverse 1-(Benzenesulfonyl)propan-2-ol Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying three key regions of the molecule: the nitrogen of the sulfonamide group, the aromatic ring, and the propanol (B110389) side chain. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

N-Substituted Benzenesulfonamide Analogues

The primary sulfonamide group in this compound is a key site for derivatization. N-substitution can be achieved through various synthetic methodologies, leading to a wide range of secondary and tertiary sulfonamides. A common approach involves the reaction of the parent sulfonamide with a suitable electrophile, such as an alkyl or aryl halide, in the presence of a base.

The synthesis of N-aryl sulfonamides can be accomplished through modern cross-coupling reactions. For instance, copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides, often facilitated by amino acid ligands, provides a direct route to N-aryl derivatives. nih.gov More recent methods focus on the use of nitroarenes as starting materials for the synthesis of N-aryl sulfonamides. tandfonline.com

Another strategy involves the reaction of arylsulfonyl chlorides with primary or secondary amines. google.com This method is highly versatile and allows for the introduction of a wide variety of substituents on the nitrogen atom. The general reaction is as follows:

ArSO₂Cl + R¹R²NH → ArSO₂NR¹R² + HCl

Where Ar represents the phenyl group of the benzenesulfonyl moiety, and R¹ and R² can be hydrogen, alkyl, or aryl groups.

The development of new catalytic systems continues to expand the possibilities for N-substitution. For example, a dual copper and visible light-catalyzed coupling of phenylsulfinic acids with aryl azides has been developed for the synthesis of sulfonamide compounds under redox-neutral conditions. nih.gov

Starting MaterialReagentProductReaction Type
This compoundAlkyl Halide/BaseN-Alkyl-1-(benzenesulfonyl)propan-2-olN-Alkylation
Benzenesulfonyl chloridePrimary/Secondary AmineN-Substituted BenzenesulfonamideAmination
Phenylsulfinic acidAryl azide (B81097)N-Aryl BenzenesulfonamideDual Copper/Visible Light Catalysis

Aromatic Ring-Substituted Benzenesulfonyl Derivatives

Modification of the aromatic ring of the benzenesulfonyl group is a crucial strategy for creating structural diversity. The introduction of various substituents onto the phenyl ring can significantly alter the electronic and steric properties of the molecule. The primary method for achieving this is through electrophilic aromatic substitution reactions.

Common electrophilic aromatic substitution reactions that can be applied to the benzene (B151609) ring of this compound or its precursors include:

Halogenation: Introduction of halogen atoms (F, Cl, Br, I) using appropriate halogenating agents and catalysts.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH₂), which can be further functionalized.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

The directing effects of the sulfonyl group must be considered in these reactions. The sulfonyl group is a deactivating, meta-directing group, meaning that incoming electrophiles will preferentially add to the meta position of the benzene ring.

Reaction TypeReagentsSubstituent IntroducedPosition of Substitution
HalogenationX₂/FeX₃-X (X = Cl, Br)Meta
NitrationHNO₃/H₂SO₄-NO₂Meta
SulfonationSO₃/H₂SO₄-SO₃HMeta
Friedel-Crafts AcylationRCOCl/AlCl₃-CORMeta

Propanol Chain Modifications and Elongations

The propanol-2-ol side chain offers several avenues for modification to generate novel analogs. These modifications can include alterations to the hydroxyl group, changes to the length of the carbon chain, and the introduction of new functional groups.

Modifications at the Hydroxyl Group:

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of a wide variety of alkyl and aryl groups.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) leads to the formation of esters.

Chain Elongation and Functionalization:

Methods for forming new carbon-carbon bonds can be employed to extend or branch the propanol chain. youtube.comscience.govorganic-chemistry.orglibretexts.orgnih.gov One common strategy involves the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with a carbon nucleophile, such as a Grignard reagent or an organocuprate.

Alternatively, the hydroxyl group can be oxidized to a ketone. The resulting ketone can then undergo a variety of C-C bond-forming reactions, such as the Wittig reaction to form an alkene, which can be further elaborated.

The synthesis of propranolol and its derivatives provides analogous strategies that could be adapted for the modification of the propanol chain of this compound. researchgate.netdoaj.orgnih.govyoutube.com

Modification TypeReagentsFunctional Group Formed
EtherificationR-X / BaseEther (-OR)
EsterificationR-COOH / Acid catalystEster (-OCOR)
Oxidation followed by Wittig ReactionOxidizing agent, then Ph₃P=CHRAlkene
Conversion to leaving group and substitution1. TsCl/Pyridine 2. R-MgBrElongated/Branched Alkyl Chain

Exploration of Heterocyclic and Fused-Ring Analogues

The incorporation of heterocyclic and fused-ring systems can dramatically expand the structural diversity and potential biological activity of this compound analogs. These ring systems can be appended to the core structure or the core structure can be used as a building block in the synthesis of new heterocyclic frameworks.

One approach involves the synthesis of benzenesulfonamides bearing a heterocyclic moiety, which can then be coupled to the propan-2-ol side chain. A variety of sulfonamide-containing heterocyclic compounds have been synthesized and are known to be of medicinal importance. nih.gov For example, benzenesulfonamide-bearing 1,2,3-triazoles have been synthesized and evaluated for their biological activities. nih.gov The synthesis of such compounds often involves click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition.

Another strategy involves using the sulfonamide itself as a key functional group in the construction of a heterocyclic ring. For instance, sulfonamides can be used in multicomponent reactions to build complex heterocyclic scaffolds. nih.gov

The synthesis of fused-ring systems containing a benzenesulfonamide can be achieved through various cyclization strategies. rsc.org For example, intramolecular cyclization reactions can be used to form a new ring fused to the benzenesulfonyl-bearing aromatic ring. The synthesis of benzo-fused heterocyclic sulfonyl chlorides provides a route to such compounds. google.com

Furthermore, existing heterocyclic systems can be functionalized with the this compound moiety. This can be achieved by first preparing a suitable heterocyclic starting material with a reactive handle (e.g., a halide or an amino group) and then coupling it with a derivative of this compound.

Heterocyclic SystemGeneral Synthetic Approach
1,2,3-TriazolesCopper-catalyzed azide-alkyne cycloaddition of a benzenesulfonyl azide with an alkyne-functionalized propanol derivative.
ImidazolesCondensation reactions involving a benzenesulfonamide-containing starting material. mdpi.com
Fused PyrimidinesIntramolecular cyclization of a suitably substituted benzenesulfonamide derivative. rsc.org
QuinolinesCoupling of a functionalized quinoline with a derivative of this compound. neliti.com

Applications in Asymmetric Synthesis and Chiral Induction with 1 Benzenesulfonyl Propan 2 Ol

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The use of enantiomerically pure compounds as foundational units, or chiral building blocks, is a cornerstone of complex molecule synthesis. This approach, often referred to as the "chiral pool" strategy, leverages naturally occurring chiral molecules or those that can be synthesized in high enantiomeric purity. These building blocks possess one or more defined stereocenters that are incorporated into the final target molecule, thereby transferring their chirality. While a vast number of chiral alcohols, amines, and carbonyl compounds serve this purpose, specific, detailed examples of 1-(Benzenesulfonyl)propan-2-ol being used as a primary chiral building block in the total synthesis of complex natural products or pharmaceuticals are not prominently reported.

Diastereoselective Control in Organic Transformations

Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters. In these transformations, a chiral center already present in the substrate influences the stereochemical outcome of a new stereocenter being formed, leading to the preferential formation of one diastereomer over others. This control is typically governed by steric and electronic interactions within the transition state. Chiral auxiliaries are often employed to exert this influence; they are temporarily attached to an achiral substrate to direct the stereochemistry of a reaction and are subsequently removed. Although various sulfonyl-containing compounds and chiral alcohols have been successfully utilized to induce diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and reductions, the specific role and efficacy of this compound in achieving high diastereoselective control in major organic transformations remains an area with limited published research.

Enantioselective Processes and Chiral Catalysis Involving Derivatives

Enantioselective catalysis is a powerful strategy for generating chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. This field is dominated by transition-metal catalysts complexed with chiral ligands and by organocatalysts. Derivatives of chiral molecules are frequently synthesized to serve as ligands or catalysts themselves. For instance, the hydroxyl and sulfonyl groups of this compound could theoretically be modified to create new chiral ligands for metal-catalyzed reactions or to develop novel organocatalysts. However, the development and application of derivatives of this compound in prominent enantioselective processes or chiral catalysis are not well-established in the current body of scientific literature. Research in this area continues to explore a wide variety of molecular scaffolds to identify new and more effective catalysts for asymmetric transformations.

Computational Chemistry and Theoretical Investigations of 1 Benzenesulfonyl Propan 2 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such studies for 1-(Benzenesulfonyl)propan-2-ol would provide valuable insights into its stability, reactivity, and molecular properties. However, no specific DFT calculations for this compound have been published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. For this compound, the specific energy values for these orbitals and the corresponding energy gap have not been reported.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It helps to rationalize molecular structure and stability by examining the interactions between filled donor orbitals and empty acceptor orbitals. A specific NBO analysis for this compound is not available in the literature.

Conformational Analysis and Stereochemical Preferences

The flexible propanol (B110389) side chain attached to the benzenesulfonyl group suggests that this compound can exist in multiple conformations. A thorough conformational analysis would identify the most stable conformers and the energy barriers for rotation around its single bonds. Such a study, detailing dihedral angles and relative energies, has not been published.

Elucidation of Reaction Transition States and Energy Profiles

Theoretical studies are often used to map the energy profile of chemical reactions, identifying the structures of transition states and calculating activation energies. This information is fundamental to understanding reaction mechanisms. No computational studies on the reaction mechanisms involving this compound, including the elucidation of its transition states, were found.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The hydroxyl and sulfonyl groups in this compound are capable of forming hydrogen bonds, which would significantly influence its crystal packing and supramolecular structure. While studies on closely related molecules, such as 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol, have detailed the presence of intramolecular and intermolecular hydrogen bonds that stabilize the crystal lattice, a specific investigation into the supramolecular assembly of this compound has not been reported.

Advanced Spectroscopic Elucidation and Structural Analysis of 1 Benzenesulfonyl Propan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 1-(Benzenesulfonyl)propan-2-ol, both ¹H and ¹³C NMR provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic protons of the benzenesulfonyl group typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl group. The protons on the propyl chain exhibit characteristic splitting patterns. The methine proton (CH-OH) is expected to be a multiplet around δ 4.0-4.3 ppm, shifted downfield by the adjacent hydroxyl and sulfonylmethyl groups. The methylene (B1212753) protons (SO₂-CH₂) adjacent to the sulfonyl group would appear as a doublet of doublets around δ 3.1-3.3 ppm. The methyl protons (CH₃) would be the most upfield signal, appearing as a doublet around δ 1.2 ppm, coupled to the methine proton. The hydroxyl proton (OH) signal is typically a broad singlet, and its chemical shift is variable depending on concentration and solvent (typically δ 2-5 ppm). pdx.edumsu.edudocbrown.info

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the phenyl ring are expected to resonate in the δ 127-140 ppm range. The carbon attached to the sulfur atom (ipso-carbon) would be at the lower field end of this range. The methine carbon (CH-OH) is anticipated around δ 65-70 ppm, while the methylene carbon (SO₂-CH₂) would be found near δ 60-65 ppm. bhu.ac.indocbrown.info The methyl carbon (CH₃) would give a signal in the upfield region, typically around δ 20-25 ppm. bhu.ac.indocbrown.info

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shifts (δ, ppm)¹³C NMR Predicted Chemical Shifts (δ, ppm)
AssignmentPredicted Shift (ppm)MultiplicityAssignmentPredicted Shift (ppm)
Ar-H (ortho)~7.9dAr-C (ipso)~139
Ar-H (meta, para)~7.5-7.7mAr-C (para)~134
CH-OH~4.1mAr-C (ortho, meta)~127-129
SO₂-CH₂~3.2ddCH-OH~67
OHVariablebr sSO₂-CH₂~62
CH₃~1.2dCH₃~23

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₁₂O₃S, Molecular Weight: 200.25 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺˙) and various fragment ions.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This would result in the loss of a methyl radical (•CH₃) to form a resonance-stabilized cation at m/z 185, or the loss of the benzenesulfonylmethyl radical (•CH₂SO₂Ph) to form an ion at m/z 45 ([CH₃CHOH]⁺), which is often a base peak for secondary alcohols. docbrown.infolibretexts.org

Benzylic-type cleavage: Cleavage of the C-S bond can lead to the formation of the phenylsulfonyl cation [PhSO₂]⁺ at m/z 141 or the phenyl cation [C₆H₅]⁺ at m/z 77 after loss of SO₂.

Rearrangements: McLafferty-type rearrangements are less likely due to the structure, but dehydration (loss of H₂O, 18 Da) from the molecular ion could produce a fragment at m/z 182. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonOrigin
200[C₉H₁₂O₃S]⁺˙Molecular Ion
185[M - CH₃]⁺α-cleavage
141[C₆H₅SO₂]⁺C-S bond cleavage
77[C₆H₅]⁺Fragmentation of [C₆H₅SO₂]⁺
45[CH₃CHOH]⁺α-cleavage

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related benzenesulfonyl derivatives allows for a detailed prediction of its solid-state conformation. researchgate.net

The molecule is expected to adopt a conformation where the sulfonyl group has a distorted tetrahedral geometry. The S=O bond lengths would be approximately 1.43 Å and the O-S-O bond angle around 120°. The crystal packing would likely be dominated by intermolecular hydrogen bonding between the hydroxyl group of one molecule and one of the sulfonyl oxygen atoms of a neighboring molecule (O-H···O=S). researchgate.net This type of interaction is a common and robust feature in the crystal structures of sulfonyl compounds containing hydrogen bond donors. researchgate.net These hydrogen bonds would link the molecules into chains or more complex three-dimensional networks.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be a broad band in the 3550–3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol group. docbrown.info The sulfonyl group gives rise to two strong, characteristic stretching bands: an asymmetric stretch (νas) typically between 1350–1300 cm⁻¹ and a symmetric stretch (νs) between 1160–1120 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several medium to weak bands in the 1600–1450 cm⁻¹ region. vscht.czucla.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzene (B151609) ring. The benzenesulfonyl group acts as an auxochrome, modifying the absorption of the benzene ring. The spectrum is expected to show absorptions characteristic of π → π* transitions. Typically, benzenoid compounds display a strong absorption band (E-band) around 210-230 nm and a weaker, fine-structured band (B-band) around 255-275 nm. The presence of the sulfonyl group can cause a slight red shift (bathochromic shift) of these bands.

Characteristic Spectroscopic Data for this compound

Infrared (IR) SpectroscopyUltraviolet-Visible (UV-Vis) Spectroscopy
Vibrational ModeExpected Wavenumber (cm⁻¹)TransitionExpected λₘₐₓ (nm)
O-H stretch (H-bonded)3550 - 3200 (broad, strong)π → π* (E-band)~220
Aromatic C-H stretch3100 - 3000 (medium)π → π* (B-band)~265
Aliphatic C-H stretch3000 - 2850 (medium)
Aromatic C=C stretch1600 - 1450 (medium-weak)
S=O asymmetric stretch1350 - 1300 (strong)
S=O symmetric stretch1160 - 1120 (strong)
C-O stretch1100 - 1000 (strong)

Lack of Evidence for Catalytic Applications of this compound Derivatives in Open Literature

Despite a comprehensive review of scientific literature, there is a notable absence of published research detailing the catalytic applications of this compound and its derivatives. Extensive searches have failed to identify any instances of this compound or its related structures being utilized as ligands or precursors in transition metal catalysis, including for specific reactions such as transfer hydrogenation. Consequently, there is no available information regarding mechanistic insights into any catalytic cycles involving this particular chemical entity.

The investigation into the catalytic potential of this compound derivatives remains an unexplored area within the scientific community. While the broader class of compounds known as β-hydroxy sulfones are recognized as valuable synthetic intermediates and have been the subject of catalytic synthesis research, their subsequent application as catalysts or ligands is not documented. The synthesis of chiral β-hydroxy sulfones through methods like asymmetric transfer hydrogenation of β-keto sulfones is a well-established field. However, the focus of this body of work is on the formation of these compounds, not their use in catalytic processes.

The absence of data on the catalytic activity of this compound derivatives prevents any detailed discussion on their role as ligands, their application in specific catalytic reactions, or the elucidation of any potential catalytic mechanisms. Further research would be necessary to explore and establish any such applications.

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